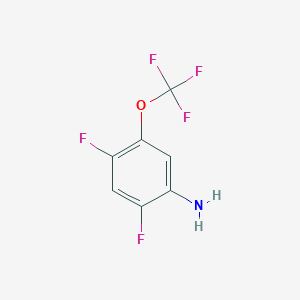

2,4-Difluoro-5-(trifluoromethoxy)aniline

Overview

Description

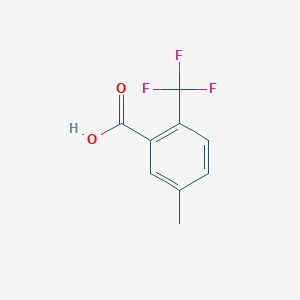

2,4-Difluoro-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4F5NO and a molecular weight of 213.11 . It is a liquid that is colorless to yellow or pale-purple .

Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-(trifluoromethoxy)aniline is1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

2,4-Difluoro-5-(trifluoromethoxy)aniline is a liquid that is colorless to yellow or pale-purple . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Phase Behavior and Applications in Ionic Liquids

Research has explored the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds like aniline. These studies have demonstrated the effects of anion selection on solvent abilities, revealing that certain anions can significantly enhance solubility for aromatic compounds. This knowledge opens avenues for using mixed ionic liquids as environmentally friendly solvents for extracting target molecules from aqueous solutions or matrices, with potential applications in separation technologies (Visak et al., 2014).

Activation of C-F Bonds in Aliphatic Fluorides

A review on the activation of C-F bonds in aliphatic fluorides, including trifluoromethyl groups, discusses methodologies for synthesizing new fluorinated building blocks and non-fluorinated products. This area of study provides valuable insights into the chemical transformations of compounds bearing fluorinated groups, which is crucial for the development of novel synthetic routes and materials (Shen et al., 2015).

Use of Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, a compound related to the trifluoromethoxy group, has been extensively reviewed for its use in organic synthesis, including electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental fate of perfluoroalkyl and polyfluoroalkyl substances, including their transformation into perfluoroalkyl acids. This research is critical for understanding the biodegradation pathways of fluorinated compounds and assessing their environmental impacts (Liu & Avendaño, 2013).

Analysis of Global Trends in 2,4-D Herbicide Toxicity

Though slightly off-topic, a scientometric review analyzing global trends in the study of 2,4-D herbicide toxicity provides insights into the broader context of environmental and health concerns associated with fluorinated compounds. This review highlights the importance of continued research into the toxicological impacts of such chemicals (Zuanazzi et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name |

2,4-difluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLIEJPIFDOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560296 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(trifluoromethoxy)aniline | |

CAS RN |

123572-59-8 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)